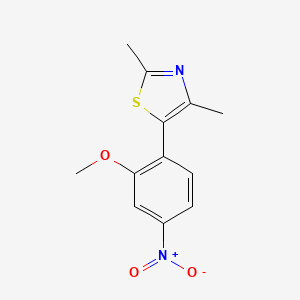

5-(2-Methoxy-4-nitro-phenyl)-2,4-dimethyl-thiazole

Katalognummer B8399090

Molekulargewicht: 264.30 g/mol

InChI-Schlüssel: VKYQIAPDUSCFFK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08962834B2

Procedure details

In a microwave vial a mixture of 2-bromo-5-nitroanisole (600 mg, 2.53 mmol), potassium acetate (377 mg, 3.80 mmol) and tetrakis(triphenylphosphine)-palladium(0) (148 mg, 0.13 mmol) in N,N-dimethylacetamide (8 mL) was flushed with nitrogen while 2,4-dimethylthiazole (1.47 g, 12.6 mmol) was added. The tube was sealed and the mixture irradiated for 30 minutes at 170° C. The red-brown mixture was partitioned between ethyl acetate and water. The aqueous layer was re-extracted with ethyl acetate. The combined organic phases were washed with water, with brine, dried with magnesium sulfate and the solvent was evaporated to dryness. Column chromatography (40 g silica, heptane/ethyl acetate 7/3) afforded the title compound (415 mg, 62%) as a yellow solid. MS ISP (m/e): 265.1 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.90 (dd, 1H), 7.81 (d, 1H), 7.45 (d, 1H), 3.95 (s, 3H), 2.71 (s, 3H), 2.35 (s, 3H). Mp 123-125° C.

Name

potassium acetate

Quantity

377 mg

Type

reactant

Reaction Step One

Name

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH3:12].C([O-])(=O)C.[K+].[CH3:18][C:19]1[S:20][CH:21]=[C:22]([CH3:24])[N:23]=1>CN(C)C(=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:12][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[C:21]1[S:20][C:19]([CH3:18])=[N:23][C:22]=1[CH3:24] |f:1.2,5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)[N+](=O)[O-])OC

|

|

Name

|

potassium acetate

|

|

Quantity

|

377 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C(C)=O)C

|

|

Name

|

|

|

Quantity

|

148 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

1.47 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1SC=C(N1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture irradiated for 30 minutes at 170° C

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The red-brown mixture was partitioned between ethyl acetate and water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was re-extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with water, with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=CC(=C1)[N+](=O)[O-])C1=C(N=C(S1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 415 mg | |

| YIELD: PERCENTYIELD | 62% | |

| YIELD: CALCULATEDPERCENTYIELD | 62.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |